N1-allyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
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Description
N1-allyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C18H25FN4O2 and its molecular weight is 348.422. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
Research has been conducted on the crystal structure of related compounds, such as 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, which provides insights into the conformation of the molecule and its bond lengths and angles. Such analysis is crucial for understanding the chemical and physical properties of these compounds (Ozbey, Kuş, & Göker, 2001).
Synthesis and Biological Activities
Studies have explored the synthesis and biological activities of similar compounds. For instance, research on ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates revealed antimicrobial and other biological activities, highlighting the potential for medical applications (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Pharmacological Evaluation
Pharmacological evaluations of related compounds, like 4-deoxy-4-fluoromuscarines, provide insights into their activity on specific receptor subtypes and potential therapeutic uses (Bravo et al., 1992).
Receptor Mechanisms in Compulsive Behaviors
Research on selective receptor antagonists such as GSK1059865, which contains a similar structure, has been conducted to understand their role in compulsive behaviors, suggesting potential applications in behavioral and neurological studies (Piccoli et al., 2012).
Antimicrobial Activities
The synthesis of eperezolid-like molecules and their evaluation for antimicrobial activities is another area of application. Compounds like 3-Fluoro-4-(4-phenylpiperazin-l-yl)aniline have shown high anti-microbial activity, indicating potential use in antibiotic development (Yolal et al., 2012).
Properties
IUPAC Name |
N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-prop-2-enyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN4O2/c1-3-8-20-17(24)18(25)21-13-16(14-4-6-15(19)7-5-14)23-11-9-22(2)10-12-23/h3-7,16H,1,8-13H2,2H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEIJTIXJLRSMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCC=C)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.